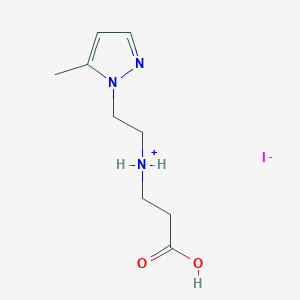![molecular formula C11H14N2O B1651290 Spiro[furo[2,3-b]pyridin-3(2H),4'-piperidin] CAS No. 1254981-64-0](/img/structure/B1651290.png)
Spiro[furo[2,3-b]pyridin-3(2H),4'-piperidin]
Übersicht
Beschreibung
Spiro[furo[2,3-b]pyridine-3(2H),4’-piperidine] is a complex organic compound. It is a spiro compound, which means it has two rings sharing a single atom . The compound’s IUPAC name is 2H-spiro[furo[2,3-b]pyridine-3,4’-piperidine] dihydrochloride .
Molecular Structure Analysis
The molecular structure of Spiro[furo[2,3-b]pyridine-3(2H),4’-piperidine] can be represented by the InChI code: 1S/C11H14N2O.2ClH/c1-2-9-10(13-5-1)14-8-11(9)3-6-12-7-4-11;;/h1-2,5,12H,3-4,6-8H2;2*1H .Physical And Chemical Properties Analysis
The physical and chemical properties of Spiro[furo[2,3-b]pyridine-3(2H),4’-piperidine] include a molecular weight of 263.17 . The compound is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Inhibitor der Aldose-Reduktase
Spiro[furo[2,3-b]pyridin-3(2H),4’-piperidin]-Verbindungen wurden als Inhibitoren der Aldose-Reduktase gefunden . Aldose-Reduktase ist ein Enzym, das am Stoffwechsel von Glukose beteiligt ist, und seine Hemmung kann bei der Behandlung von Komplikationen im Zusammenhang mit Diabetes von Vorteil sein .
Elektrokatalytische Anwendungen
Die elektrokatalytische Kaskaden-Transformation bestimmter Verbindungen kann zur Bildung von Spiro[furo[2,3-b]pyridin-3(2H),4’-piperidin]-Verbindungen führen . Dieser Prozess ist selektiv, einfach und effizient, was ihn zu einer vielversprechenden Methode für die Synthese dieser Verbindungen macht .
Pharmakologisch aktive heterocyclische Systeme
Spiro[furo[2,3-b]pyridin-3(2H),4’-piperidin]-Verbindungen sind pharmakologisch aktive heterocyclische Systeme . Sie haben verschiedene biomedizinische Anwendungen, was sie für weitere Untersuchungen interessant macht .
Relay-Cycloisomerisierung
Spiro[furo[2,3-b]pyridin-3(2H),4’-piperidin]-Verbindungen können durch einen Relay-Cycloisomerisierungsprozess synthetisiert werden . Dieser Prozess beinhaltet die Verwendung von Gold, Palladium und Phosphorsäure .
Synthese komplexer Heterocyclen
Furo[2,3-b]pyridin-Derivate können weiter in komplexe Heterocyclen umgewandelt werden . Dies macht sie nützlich für die Synthese einer breiten Palette von Verbindungen .
Safety and Hazards
Wirkmechanismus
Target of Action
It’s known that furo[2,3-b]pyridine derivatives can be constructed through a multi-catalytic protocol involving gold, palladium, and phosphoric acid
Mode of Action
The compound is part of the furo[2,3-b]pyridine derivatives, which are constructed through a relay cycloisomerisation/asymmetric [4 + 2] cycloaddition process . This suggests that the compound may interact with its targets through a similar mechanism, but further studies are required to confirm this.
Biochemical Pathways
As a furo[2,3-b]pyridine derivative, it’s possible that it may influence pathways related to cycloisomerisation and cycloaddition . .
Result of Action
As a furo[2,3-b]pyridine derivative, it’s possible that it may have similar effects as other compounds in this class . .
Biochemische Analyse
Biochemical Properties
Spiro[furo[2,3-b]pyridine-3(2H),4’-piperidine] plays a crucial role in biochemical reactions, particularly in the context of medicinal chemistry. It interacts with several enzymes and proteins, including serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2) . These interactions are primarily characterized by strong binding affinities, which suggest that Spiro[furo[2,3-b]pyridine-3(2H),4’-piperidine] can disrupt key cellular signaling pathways .
Cellular Effects
Spiro[furo[2,3-b]pyridine-3(2H),4’-piperidine] has been shown to exert significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, studies have demonstrated its cytotoxic activity against breast cancer cell lines, such as MCF-7 and MDA-MB-231, while exhibiting minimal selectivity toward normal cells . This indicates that Spiro[furo[2,3-b]pyridine-3(2H),4’-piperidine] can effectively target cancer cells without causing substantial harm to healthy cells.
Molecular Mechanism
The molecular mechanism of Spiro[furo[2,3-b]pyridine-3(2H),4’-piperidine] involves its binding interactions with key biomolecules. It has been found to inhibit or activate enzymes, leading to changes in gene expression and disruption of cellular signaling pathways . Molecular docking studies have revealed that Spiro[furo[2,3-b]pyridine-3(2H),4’-piperidine] exhibits strong binding affinities to AKT1, ERα, and HER2, suggesting that it can interfere with the normal functioning of these proteins and thereby exert its therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Spiro[furo[2,3-b]pyridine-3(2H),4’-piperidine] have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Spiro[furo[2,3-b]pyridine-3(2H),4’-piperidine] remains stable under specific conditions, allowing for sustained activity over extended periods
Dosage Effects in Animal Models
The effects of Spiro[furo[2,3-b]pyridine-3(2H),4’-piperidine] vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic benefits without significant adverse effects. At higher doses, toxic or adverse effects may be observed . These threshold effects highlight the importance of determining the optimal dosage for achieving the desired therapeutic outcomes while minimizing potential risks.
Metabolic Pathways
Spiro[furo[2,3-b]pyridine-3(2H),4’-piperidine] is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s metabolism can influence its efficacy and safety, making it essential to understand its metabolic pathways and their implications for therapeutic applications.
Transport and Distribution
Within cells and tissues, Spiro[furo[2,3-b]pyridine-3(2H),4’-piperidine] is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which in turn influence its activity and therapeutic potential.
Subcellular Localization
The subcellular localization of Spiro[furo[2,3-b]pyridine-3(2H),4’-piperidine] plays a crucial role in its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . Understanding these localization mechanisms can provide insights into the compound’s mode of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
spiro[2H-furo[2,3-b]pyridine-3,4'-piperidine] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-2-9-10(13-5-1)14-8-11(9)3-6-12-7-4-11/h1-2,5,12H,3-4,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEXJNBBFVSIROY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12COC3=C2C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701246072 | |
| Record name | Spiro[furo[2,3-b]pyridine-3(2H),4′-piperidine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701246072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1254981-64-0 | |
| Record name | Spiro[furo[2,3-b]pyridine-3(2H),4′-piperidine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1254981-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spiro[furo[2,3-b]pyridine-3(2H),4′-piperidine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701246072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3-fluorobenzyl)-N,4-diisopropyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B1651207.png)

![2-[5,7-dimethyl-2-(3-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B1651211.png)
![2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-propylacetamide](/img/structure/B1651212.png)
![4-[(1-{[4-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}piperidin-4-yl)carbonyl]morpholine](/img/structure/B1651213.png)
![N-isopropyl-5-[1-(3-methylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide](/img/structure/B1651214.png)
![3-[(2-chloro-4-fluorobenzyl)thio]-7-(5-chloro-2-methylphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B1651215.png)
![methyl 5-[6-(4-ethoxyphenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-4-hydroxy-2-methylthiophene-3-carboxylate](/img/structure/B1651216.png)
![1H-1,4-diazepine, hexahydro-1-[4-methyl-5-(4-methylphenyl)-1,1-dioxido-3-isothiazolyl]-, hydrochloride](/img/structure/B1651222.png)
![3-(4-Chlorophenyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1651223.png)


![1-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)propan-2-one hydrochloride](/img/structure/B1651228.png)
![5-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1651230.png)